molecular formula C18H17ClN2O3S B046878 ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate CAS No. 119407-03-3

ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate

Cat. No.: B046878
CAS No.: 119407-03-3
M. Wt: 376.9 g/mol
InChI Key: HJLNLVIQJYXVBB-UHFFFAOYSA-N
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Description

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate (CAS: 34749-22-9) is a phenothiazine derivative with the molecular formula C₁₈H₁₇ClN₂O₃S and a molecular weight of 376.86 g/mol . Structurally, it features a phenothiazine core substituted at the 10-position with a 3-chloropropanoyl group and at the 2-position with an ethyl carbamate moiety. This compound is of significant interest in pharmaceutical chemistry due to its structural similarity to antiarrhythmic agents such as ethacysine (Ethacyzin) and moricizine hydrochloride .

The compound is primarily recognized as Moracizine Impurity 2, a reference standard used to monitor purity during the synthesis of moricizine-related pharmaceuticals . Its role as an intermediate or by-product in drug manufacturing underscores the importance of understanding its physicochemical and pharmacological properties relative to its analogs.

Properties

IUPAC Name

ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)20-12-7-8-16-14(11-12)21(17(22)9-10-19)13-5-3-4-6-15(13)25-16/h3-8,11H,2,9-10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLNLVIQJYXVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378172
Record name ZINC03882437
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Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34749-22-9, 119407-03-3
Record name Ethyl N-[10-(3-chloro-1-oxopropyl)-10H-phenothiazin-2-yl]carbamate
Source CAS Common Chemistry
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Record name ZINC03882437
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Record name Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate
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Preparation Methods

Core Reaction Mechanism

The synthesis revolves around nucleophilic acyl substitution between phenothiazine-2-ethylcarbamate and 3-chloropropionyl chloride. The phenothiazine nitrogen at the 10-position attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride, displacing chloride and forming the 3-chloropropanoyl-substituted intermediate. Concurrently, the ethyl carbamate group at the 2-position remains intact due to its steric and electronic stability.

Reaction Equation:

Phenothiazine-2-ethylcarbamate+3-Chloropropionyl ChlorideEthyl N-[10-(3-Chloropropanoyl)Phenothiazin-2-yl]Carbamate+HCl\text{Phenothiazine-2-ethylcarbamate} + \text{3-Chloropropionyl Chloride} \rightarrow \text{Ethyl N-[10-(3-Chloropropanoyl)Phenothiazin-2-yl]Carbamate} + \text{HCl}

Stepwise Protocol

  • Solvent Selection : Benzene, chloroform, or dichloroethane are employed for their inertness and ability to dissolve reactants.

  • Reagent Mixing : Phenothiazine-2-ethylcarbamate (1.0 equiv) is dissolved in the solvent, followed by dropwise addition of 3-chloropropionyl chloride (1.2 equiv) under nitrogen.

  • Heating and Reflux : The mixture is heated to the solvent’s boiling point (e.g., 80°C for benzene) for 3–6 hours, monitored via thin-layer chromatography (TLC).

  • Workup : The reaction is quenched with ice-cold water, and the organic layer is washed with sodium bicarbonate (5%) and brine.

  • Purification : The crude product is recrystallized from ethanol or purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).

Table 1: Laboratory-Scale Reaction Conditions and Outcomes

ParameterDetailsYieldPuritySource
SolventBenzene65–70%95–98%
Temperature80°C (reflux)
Reaction Time4 hours
Purification MethodRecrystallization (ethanol)97%

Industrial-Scale Production

Process Intensification

Industrial protocols prioritize cost-efficiency and throughput:

  • Solvent-Free Systems : Recent advancements eliminate benzene via melt-phase reactions at 120–150°C, reducing hazardous waste.

  • Continuous Flow Reactors : Enhanced mass transfer and temperature control improve reproducibility, achieving 85% yield in 2 hours.

  • In Situ Monitoring : Fourier-transform infrared (FTIR) spectroscopy tracks acyl chloride consumption, enabling real-time adjustments.

Case Study: Pilot Plant Synthesis

A 2024 pilot study (LookChem) detailed the following optimized workflow:

  • Feedstock Preparation : Phenothiazine-2-ethylcarbamate (50 kg) and 3-chloropropionyl chloride (60 kg) are premixed in a twin-screw extruder.

  • Reactive Extrusion : The mixture undergoes shear-induced reaction at 130°C, completing in 45 minutes.

  • Distillation : Excess 3-chloropropionyl chloride is recovered via vacuum distillation (90% recovery).

  • Crystallization : The product is crystallized from tert-butyl methyl ether, yielding 48 kg (76%) with 99.5% purity.

Table 2: Industrial vs. Laboratory Methods

MetricLaboratory MethodIndustrial Method
Yield65–70%75–80%
Purity95–98%99–99.5%
Reaction Time4–6 hours0.75–2 hours
Solvent Consumption5 L/kg product0.5 L/kg product

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide) accelerate reaction rates but complicate purification. Nonpolar solvents like toluene balance reactivity and ease of isolation.

Catalysis

Triethylamine (1.5 equiv) scavenges HCl, shifting equilibrium toward product formation. A 2023 study (VulcanChem) demonstrated a 15% yield increase with this additive.

Temperature Modulation

Lower temperatures (40–60°C) favor selectivity but require extended reaction times (8–12 hours). Microwave-assisted synthesis at 100°C reduces time to 1 hour with comparable yields.

Analytical Characterization

Spectroscopic Data

  • FTIR (KBr) : 1740 cm⁻¹ (C=O, carbamate), 1660 cm⁻¹ (amide I), 760 cm⁻¹ (C-Cl).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, -OCH₂CH₃), 3.02 (t, 2H, -COCH₂Cl), 4.25 (q, 2H, -OCH₂), 6.85–7.45 (m, 7H, aromatic).

  • Melting Point : 169–170°C (consistent across sources).

Table 3: Key Physicochemical Properties

PropertyValueSource
Molecular Weight376.86 g/mol
Melting Point169–170°C
LogP5.09
SolubilityInsoluble in water

Challenges and Solutions

Byproduct Formation

The primary impurity, N-acetylated phenothiazine (2–5%), arises from over-acylation. Countermeasures include:

  • Stoichiometric Control : Limiting 3-chloropropionyl chloride to 1.1 equiv.

  • Low-Temperature Quenching : Rapid cooling to 0°C minimizes side reactions.

Scalability Issues

Crystallization bottlenecks in large batches are mitigated by:

  • Seeding : Introducing pure crystal nuclei ensures uniform particle size.

  • Antisolvent Addition : Dropwise addition of heptane induces rapid crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution reactions may yield various substituted phenothiazine derivatives.

Scientific Research Applications

Chemistry

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

These reactions can yield a variety of derivatives, making it a versatile compound in synthetic organic chemistry .

Biology

In biological research, this compound is studied for its interactions with biological molecules, which may provide insights into its potential biological activity. The phenothiazine core is known to interact with various receptors and enzymes, influencing cellular processes. Research has indicated that it may have implications in drug development due to its pharmacological properties .

Medicine

This compound is under investigation for its therapeutic effects. Notably, it has been linked to potential applications in treating arrhythmias and other cardiovascular conditions. Similar compounds have been utilized in the development of antiarrhythmic agents, suggesting that this compound could also play a role in pharmacotherapy .

Industry

This compound may find applications in developing materials with specific properties, such as dyes or polymers. Its unique chemical structure could lead to innovations in material science and industrial chemistry .

Case Study 1: Pharmacological Investigations

A study investigated the pharmacological effects of phenothiazine derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant antiarrhythmic activity, supporting the hypothesis that this compound could be effective in treating heart rhythm disorders .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound demonstrated improved yields through careful control of reaction conditions such as temperature and solvent choice. This optimization is crucial for scaling up production for industrial applications .

Mechanism of Action

The mechanism of action of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with various biological targets, including enzymes and receptors, which can modulate their activity. The chloropropanoyl group and ethyl carbamate moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Primary Use Source
This compound Chloro (-Cl) C₁₈H₁₇ClN₂O₃S 376.86 Impurity/reference standard
Ethacysine Hydrochloride Diethylamino (-N(C₂H₅)₂) C₁₈H₂₅N₃O₃S·HCl 408.38 (free base) Antiarrhythmic agent
Moricizine Hydrochloride Morpholino (-N-morpholine) C₂₂H₂₅N₃O₄S·HCl 480.99 (free base) Antiarrhythmic agent

Key Observations:

Substituent Effects: The chloro group in the target compound is electron-withdrawing, increasing lipophilicity (LogP = 5.09) compared to the diethylamino (electron-donating) and morpholino (polar, cyclic amine) groups in ethacysine and moricizine, respectively. The diethylamino and morpholino substituents enhance solubility in aqueous media due to their basicity, which is absent in the chloro analog .

Pharmacological Activity :

  • Ethacysine and Moricizine are clinically used antiarrhythmics that modulate cardiac sodium channels. Their activity is attributed to the basic amine groups, which facilitate interaction with ion channel receptors .
  • The chloro derivative lacks therapeutic applications but is critical as a synthetic intermediate or impurity. Its presence in drug formulations must be tightly controlled to ensure safety and efficacy .

Synthetic Pathways: The target compound is synthesized via chlorination of propanoyl precursors, whereas ethacysine and moricizine require introduction of diethylamino or morpholino groups through nucleophilic substitution or coupling reactions .

Physicochemical and Toxicological Comparison

Table 2: Physicochemical Properties

Property This compound Ethacysine Hydrochloride Moricizine Hydrochloride
LogP 5.09 ~3.5 (estimated) ~2.8 (estimated)
Solubility Low (lipophilic) Moderate (hydrochloride salt) High (hydrochloride salt)
Stability Stable under inert conditions Sensitive to hydrolysis Sensitive to oxidation
Toxicity Limited data; classified as impurity Well-characterized (antiarrhythmic dose: 50 mg/day) Well-characterized (FDA-approved)

Key Findings:

  • Salt Forms : Ethacysine and moricizine are administered as hydrochloride salts to enhance bioavailability, whereas the chloro compound lacks such formulations .
  • Regulatory Status : While ethacysine and moricizine are rigorously tested for safety, the chloro analog is primarily monitored as an impurity (e.g., ≤0.1% in drug products) .

Research and Industrial Relevance

  • Drug Development: The chloro compound serves as a precursor in synthesizing morpholino- or amino-substituted phenothiazines, highlighting its role in optimizing pharmacokinetic profiles .
  • Analytical Methods : Spectrofluorometry and HPLC are employed to quantify the chloro derivative in pharmaceutical formulations, ensuring compliance with regulatory standards .

Biological Activity

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate is a compound of interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with related compounds, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H17ClN2O3S
  • Molecular Weight : 376.86 g/mol
  • CAS Number : 34749-22-9

The compound features a phenothiazine core with a chloropropanoyl side chain and an ethyl carbamate functional group, which may influence its biological properties through interactions with various biomolecules .

Antipsychotic Properties

Phenothiazines are well-known for their antipsychotic effects. This compound may exhibit similar properties due to its structural similarities to established antipsychotic drugs. Research indicates that compounds with a phenothiazine backbone can effectively block dopamine receptors, which is a primary mechanism in treating psychotic disorders.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Related phenothiazine derivatives have shown effectiveness against various bacterial strains, indicating that this compound could also be explored for its potential as an antimicrobial agent .

Anti-inflammatory Effects

The presence of the carbamate moiety suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, warranting further investigation into this compound's therapeutic potential in inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with other phenothiazine derivatives:

Compound NameMolecular FormulaUnique Features
ChlorpromazineC17H19ClN2SEstablished antipsychotic drug
PromethazineC16H20N2SAntihistamine with sedative properties
Ethyl 10H-phenothiazin-2-ylcarbamateC15H14N2O2SLacks chloropropanoyl group

This compound's unique combination of functional groups may enhance its biological activity compared to these compounds.

Research Findings and Case Studies

Research on this compound is still emerging. While specific case studies are scarce, the following findings highlight its potential applications:

  • Interaction Studies : Initial studies have focused on the compound's binding affinity with various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic efficacy.
  • Synthetic Pathways : The synthesis involves reacting phenothiazine derivatives with chloropropionyl chloride under controlled conditions, which has been optimized for yield and purity in industrial settings .
  • In Vitro Studies : Future research should include in vitro assays to assess the compound's pharmacological properties and safety profile. Such studies are essential for determining its viability as a therapeutic agent.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate?

Methodological Answer:

  • Use factorial design to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading) and identify significant factors affecting yield and purity. Fractional factorial designs can reduce the number of trials while maintaining statistical robustness .
  • Apply orthogonal arrays (e.g., Taguchi methods) to optimize multi-step reactions, particularly for balancing time and resource constraints .
  • Validate synthesis pathways using analytical techniques like HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (LC-MS) to confirm intermediate structures and final product integrity .

Q. How can researchers characterize the conformational stability of the phenothiazine core in this compound?

Methodological Answer:

  • Perform X-ray crystallography to resolve the three-dimensional structure, focusing on the phenothiazine ring's dihedral angles and substituent orientations (e.g., 3-chloropropanoyl group) .
  • Use NMR spectroscopy (e.g., NOESY or ROESY) to analyze intramolecular interactions and dynamic behavior in solution, particularly for assessing steric effects from the carbamate and chloropropanoyl groups .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

  • Employ ultra-high-performance liquid chromatography (UHPLC) with diode-array detection (DAD) for high-resolution separation of impurities. Coupled with tandem mass spectrometry (UHPLC-MS/MS), this method enables identification of degradation products or synthetic byproducts .
  • Validate impurity profiles using accelerated stability studies under varying pH, temperature, and light conditions to simulate degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloropropanoyl group in nucleophilic substitution reactions?

Methodological Answer:

  • Use density functional theory (DFT) calculations to map the electron density and frontier molecular orbitals (HOMO/LUMO) of the chloropropanoyl moiety, identifying potential nucleophilic attack sites .
  • Simulate reaction pathways using molecular dynamics (MD) software (e.g., COMSOL Multiphysics) to model solvent effects and transition states, optimizing reaction conditions computationally before lab validation .

Q. What strategies resolve contradictions in reported biological activity data for phenothiazine-derived carbamates?

Methodological Answer:

  • Conduct meta-analysis of existing datasets to identify confounding variables (e.g., assay protocols, cell lines) and standardize experimental parameters (e.g., incubation time, concentration ranges) .
  • Apply multivariate statistical analysis (e.g., principal component analysis, PCA) to isolate structural determinants (e.g., substituent electronegativity, steric bulk) contributing to activity discrepancies .

Q. How can researchers ensure reproducibility in scaled-up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Implement continuous-flow reactors with in-line monitoring (e.g., FTIR spectroscopy) to maintain precise control over reaction parameters (e.g., residence time, mixing efficiency) during scale-up .
  • Use chiral stationary phase (CSP) chromatography for enantiomeric separation, validated via circular dichroism (CD) spectroscopy to confirm optical purity .

Data Management and Validation

Q. What frameworks are recommended for managing large datasets from synthetic and analytical workflows?

Methodological Answer:

  • Adopt laboratory information management systems (LIMS) with AI-driven tools for automated data curation, ensuring traceability and minimizing human error .
  • Utilize blockchain-based platforms for immutable data logging, particularly for multi-institutional collaborations requiring audit trails .

Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be reconciled?

Methodological Answer:

  • Perform variable-temperature NMR experiments to assess dynamic effects (e.g., ring puckering) that may differ from solid-state crystallographic data .
  • Cross-validate using solid-state NMR (ssNMR) to bridge solution- and solid-phase structural insights .

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